molecular formula C7H6ClN3 B1465840 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1256835-57-0

4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1465840
CAS No.: 1256835-57-0
M. Wt: 167.59 g/mol
InChI Key: BZXYNBAOCRICRN-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1256835-57-0) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of over 300,000 described compounds known for their close structural similitude to purine bases, which allows them to interact with a variety of biological targets . This specific derivative, with its chloro group at the 4-position and methyl group at the 3-position, is a valuable synthetic intermediate. The reactive chloro substituent makes it a prime candidate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space for structure-activity relationship (SAR) studies . The core pyrazolopyridine structure is a privileged scaffold in biomedical research, with documented activities including anticancer, antiviral, antifungal, and anti-Alzheimer properties . Furthermore, these compounds have been successfully developed as inhibitors for a wide range of kinases and other enzymes, highlighting their broad utility in developing new therapeutic agents . Approved drugs such as Vericiguat and Riociguat, used for cardiovascular diseases, are based on this very scaffold, underscoring its proven relevance in clinical applications . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
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InChI

InChI=1S/C7H6ClN3/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXYNBAOCRICRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=NC2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901256667
Record name 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1256835-57-0
Record name 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Record name 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Record name 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in numerous kinase inhibitors, leveraging its structural similarity to purine bases to interact with a variety of biological targets.[1][2] This document will delve into the prevalent synthetic strategies, with a primary focus on the Gould-Jacobs reaction, offering detailed mechanistic insights and field-proven experimental protocols. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are the pillars of this guide, ensuring technical accuracy and practical applicability for researchers in the field.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings to form the 1H-pyrazolo[3,4-b]pyridine scaffold has garnered considerable attention from medicinal chemists.[1] This interest stems from the scaffold's role as a bioisostere of purine, enabling it to mimic endogenous ligands and interact with the ATP-binding sites of various kinases.[2] Consequently, derivatives of this core structure are prominent in the development of targeted therapies for a range of diseases, including cancer.[2][3] The specific target of this guide, 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The chloro-substituent at the 4-position provides a reactive handle for further functionalization, making its efficient synthesis a critical step in many drug discovery programs.

Strategic Approaches to the Pyrazolo[3,4-b]pyridine Scaffold

The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main strategies:

  • Annulation of a pyridine ring onto a pre-existing pyrazole: This is a widely employed and versatile approach.

  • Annulation of a pyrazole ring onto a pre-existing pyridine: This strategy is less common but can be effective depending on the availability of suitably functionalized pyridine precursors.[4]

This guide will focus on the first and more prevalent strategy, which is particularly well-suited for the synthesis of 4-chloro substituted derivatives.

The Gould-Jacobs Reaction: A Cornerstone in Synthesis

A frequently utilized and robust method for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines is the Gould-Jacobs reaction.[1] This reaction offers a straightforward pathway to the desired scaffold from readily available starting materials.[1]

Mechanistic Overview

The Gould-Jacobs reaction, in this context, involves the condensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic component, typically diethyl ethoxymethylenemalonate (DEEM).[1] The subsequent cyclization and chlorination steps lead to the final product.

The proposed mechanism for the formation of 4-chloro-1H-pyrazolo[3,4-b]pyridines via the Gould-Jacobs reaction is as follows:

  • Initial Condensation: The amino group of the 3-aminopyrazole nucleophilically attacks the enol ether of diethyl ethoxymethylenemalonate, leading to the elimination of ethanol.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from a ring nitrogen of the pyrazole onto one of the ester carbonyls, with subsequent elimination of a second molecule of ethanol to form a bicyclic pyridone intermediate.

  • Aromatization via Chlorination: The pyridone intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which converts the hydroxyl group into a chloro group and drives the aromatization of the pyridine ring to yield the 4-chloro-1H-pyrazolo[3,4-b]pyridine.[1]

Visualizing the Gould-Jacobs Pathway

Gould_Jacobs_Mechanism Start 3-Methyl-1H-pyrazol-5-amine + Diethyl ethoxymethylenemalonate Reagent1 Heat (-EtOH) Start->Reagent1 Intermediate1 Condensation Intermediate Reagent2 Heat (-EtOH) Intermediate1->Reagent2 Intermediate2 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one Reagent3 POCl₃ or SOCl₂ Intermediate2->Reagent3 Product 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->Product

Caption: The Gould-Jacobs reaction pathway for the synthesis of the target compound.

Experimental Protocol: Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

This protocol is a synthesized representation based on common practices for the Gould-Jacobs reaction and should be adapted and optimized for specific laboratory conditions.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier Recommendation
3-Methyl-1H-pyrazol-5-amine1904-31-097.12 g/mol Sigma-Aldrich, Alfa Aesar
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.22 g/mol Sigma-Aldrich, TCI
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol Sigma-Aldrich, Acros
Ethanol, anhydrous64-17-546.07 g/mol Standard laboratory grade
Dichloromethane (DCM)75-09-284.93 g/mol Standard laboratory grade
Saturated sodium bicarbonate solutionN/AN/APrepared in-house
BrineN/AN/APrepared in-house
Anhydrous sodium sulfate7757-82-6142.04 g/mol Standard laboratory grade
Step-by-Step Methodology

Step 1: Condensation and Cyclization

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1H-pyrazol-5-amine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • The reaction can be performed neat or in a high-boiling solvent such as diphenyl ether. For a solvent-free approach, heat the mixture at 100-110 °C for 1.5 to 12 hours.[1] Alternatively, if using a solvent, reflux the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate, 3-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one, may precipitate and can be collected by filtration.

Step 2: Chlorination

  • Carefully add phosphorus oxychloride (POCl₃) (a significant excess, e.g., 5-10 equivalents) to the crude 3-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one from the previous step in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): As an indicator of purity.

Alternative Synthetic Strategies

While the Gould-Jacobs reaction is a workhorse for this class of compounds, other methods for constructing the pyrazolo[3,4-b]pyridine core have been reported. These include:

  • Multi-component Reactions: Three-component reactions involving a 5-aminopyrazole, an aldehyde, and a ketone can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold.[1] The mechanism involves the initial formation of an α,β-unsaturated compound, followed by a Michael addition of the aminopyrazole and subsequent cyclization and oxidation.[1]

  • Cyclocondensation of Functionalized Pyridines: Starting with a suitably substituted pyridine, such as a 2-chloro-3-cyanopyridine, reaction with hydrazine or a substituted hydrazine can lead to the formation of the pyrazole ring.[5]

Conclusion

The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a critical process for the advancement of various drug discovery programs. The Gould-Jacobs reaction stands out as a reliable and efficient method for its preparation. This guide has provided a detailed, mechanistically-grounded overview and a practical experimental protocol to aid researchers in the successful synthesis and application of this important heterocyclic intermediate. The principles and techniques discussed herein are foundational for the exploration of novel pyrazolo[3,4-b]pyridine derivatives with therapeutic potential.

References

  • Al-Tel, T. H. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5013. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1375. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Krasavin, M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]

  • Lynch, B. M., et al. (1985). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 63(3), 623-630. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364–1375. [Link]

  • Google Patents. (2016).
  • Lynch, B. M., et al. (1985). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 63(3), 623-630. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurrent appearance in bioactive compounds. This guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet representative, member of this family: 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. We will navigate the logical progression from broad, in-silico predictions to rigorous, experimental validation, offering not just protocols, but the strategic rationale behind each step. This document is designed to empower researchers to unlock the full therapeutic promise of this versatile chemical entity.

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Framework for Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a heterocyclic aromatic system that has garnered significant attention in drug discovery. Its structural resemblance to purine has made it a versatile scaffold for developing inhibitors of various protein kinases, which play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Topoisomerase II, highlighting its broad therapeutic potential.[1][2] The specific compound of interest, 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine, serves as a key intermediate in the synthesis of more complex derivatives and is an ideal candidate for target identification studies.[3]

In-Silico Target Prediction: Charting the Therapeutic Landscape

Before embarking on resource-intensive experimental work, in-silico methods provide a powerful and cost-effective approach to generate initial hypotheses about the potential biological targets of a small molecule. These computational techniques leverage vast databases of known drug-target interactions and protein structures to predict the likely binding partners of a novel compound.

Ligand-Based and Structure-Based Virtual Screening

Computational target prediction can be broadly categorized into two approaches:

  • Ligand-Based Methods: These methods, such as chemical similarity searching, compare the structure of the query molecule (4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine) to a database of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Structure-Based Methods: These approaches, including molecular docking, simulate the interaction between the small molecule and the three-dimensional structures of known protein targets. By predicting the binding affinity and mode, these methods can identify proteins that are likely to be modulated by the compound.

A practical workflow for in-silico target prediction is outlined below:

G cluster_0 In-Silico Target Prediction Workflow start Input: 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine SMILES: Cc1c2c(cn1)c(cl)ccn2 swiss SwissTargetPrediction (Ligand-based) start->swiss Predict protein classes docking Molecular Docking (Structure-based) e.g., AutoDock Vina start->docking Dock against kinase library targets Prioritized List of Potential Targets swiss->targets Identify likely targets docking->targets Rank by binding affinity network Network Pharmacology (Systems-level analysis) network->targets Identify key nodes in disease pathways

Caption: Workflow for in-silico prediction of therapeutic targets.

Practical Application: Predicting Targets for 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

A search of the PubChem database for 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine and its isomers reveals its chemical properties, but no direct biological assay data is currently available.[4][5][6][7] This underscores the necessity of the predictive and experimental approaches outlined in this guide. Given the prevalence of pyrazolopyridines as kinase inhibitors, a focused in-silico screen against a library of kinase crystal structures is a logical starting point.

Protocol 1: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine against a representative kinase, such as a member of the TRK family.

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine and optimize its geometry.

  • Grid Box Definition:

    • Define a grid box that encompasses the ATP-binding site of the kinase.

  • Docking Simulation:

    • Run AutoDock Vina to perform the docking simulation, which will generate multiple binding poses of the ligand within the protein's active site.

  • Analysis of Results:

    • Analyze the predicted binding affinities and poses to identify the most favorable interactions.[8][9]

Experimental Validation: From Prediction to Proof

While in-silico methods provide valuable starting points, experimental validation is essential to confirm the predicted targets and to quantify the potency and selectivity of the compound. A multi-tiered approach, beginning with broad screening and progressing to detailed biophysical characterization, is recommended.

Tier 1: Broad Kinome Profiling

Given the strong indication that the pyrazolo[3,4-b]pyridine scaffold targets kinases, a broad screening against a panel of kinases is the most logical first step in experimental validation. This approach provides a comprehensive overview of the compound's selectivity and can uncover unexpected off-target effects.

Methodology: Mass Spectrometry-Based Kinome Profiling

Multiplexed inhibitor beads coupled with mass spectrometry (MIB-MS) is a powerful chemical proteomics approach for profiling kinase inhibitor targets.[10] This technique involves incubating a cell lysate with the test compound, followed by affinity purification of kinases on beads coated with a cocktail of broad-spectrum kinase inhibitors. The bound kinases are then identified and quantified by mass spectrometry.

G cluster_1 Kinome Profiling Workflow lysate Cell Lysate incubation Incubation lysate->incubation compound 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine compound->incubation enrichment Affinity Enrichment incubation->enrichment beads Multiplexed Inhibitor Beads (MIBs) beads->enrichment digestion On-bead Digestion enrichment->digestion ms LC-MS/MS Analysis digestion->ms data Data Analysis ms->data targets Identified Kinase Targets data->targets

Caption: Workflow for MIB-MS based kinome profiling.

Tier 2: In-Vitro Validation of Hits

Once a list of potential kinase targets has been identified through kinome profiling, the next step is to validate these interactions using in-vitro biochemical assays. These assays directly measure the ability of the compound to inhibit the enzymatic activity of the purified kinase.

Protocol 2: In-Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates inhibition of kinase activity.

  • Kinase Reaction:

    • Set up a reaction containing the purified kinase, its substrate, ATP, and varying concentrations of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine.

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

  • Signal Detection:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[11][12][13][14][15]

Parameter Description
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Tier 3: Cellular Target Engagement

Demonstrating that a compound can bind to its target in a complex cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.

  • Cell Treatment:

    • Treat cultured cells with 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine or a vehicle control.

  • Heating:

    • Heat the cell lysates to a range of temperatures.

  • Lysis and Centrifugation:

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction by centrifugation.[16][17]

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis:

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[16][17]

G cluster_2 CETSA Workflow cells Intact Cells compound Compound Treatment cells->compound heat Heating at Various Temperatures compound->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation soluble Soluble Fraction centrifugation->soluble insoluble Insoluble Fraction centrifugation->insoluble detection Protein Detection (e.g., Western Blot) soluble->detection curve Melting Curve Analysis detection->curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 4: Biophysical Characterization of Binding

To gain a deeper understanding of the binding interaction between 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine and its validated targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Protocol 4: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.

  • Protein Immobilization:

    • Immobilize the purified target kinase onto an SPR sensor chip.

  • Analyte Injection:

    • Inject a series of concentrations of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine over the sensor surface.

  • Signal Detection:

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[18][19][20]

Parameter Description
ka Association rate constant, reflecting the rate of complex formation.
kd Dissociation rate constant, reflecting the stability of the complex.
KD Equilibrium dissociation constant (kd/ka), a measure of binding affinity.

Protocol 5: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation:

    • Prepare solutions of the purified target kinase and 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine in the same buffer.

  • Titration:

    • Titrate the ligand solution into the protein solution in a stepwise manner.

  • Heat Measurement:

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Analyze the resulting binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[21][22][23][24][25]

Parameter Description
KD Equilibrium dissociation constant, a measure of binding affinity.
n Stoichiometry of binding (number of ligand molecules bound per protein molecule).
ΔH Enthalpy of binding, the heat change upon binding.
ΔS Entropy of binding, the change in randomness upon binding.

Conclusion and Future Directions

The systematic approach outlined in this guide, from broad in-silico screening to detailed biophysical characterization, provides a robust framework for elucidating the therapeutic targets of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. The strong precedent for the pyrazolo[3,4-b]pyridine scaffold as a kinase inhibitor suggests that this compound will likely exhibit activity against one or more kinases. The identification of these specific targets will be the crucial first step in developing this compound, or its derivatives, into novel therapeutics for a range of diseases. Future work will involve optimizing the structure of this lead compound to enhance its potency and selectivity for the identified targets, ultimately leading to the development of next-generation therapies.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC - PubMed Central. [Link]

  • 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. PubChem. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. PubMed Central. [Link]

  • Characterizing Protein-Protein Interactions by ITC. TA Instruments. [Link]

  • Guide to Running an SPR Experiment. (2022). University of Texas at Austin. [Link]

  • 4.5. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 3-Chloro-1H-pyrazolo[3,4-b]pyridine. PubChem. [Link]

  • Network pharmacological analysis of Pyrazole derivatives. (A) Venn... ResearchGate. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). Bioinformation. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. [Link]

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  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. ResearchGate. [Link]

  • Mass spectrometry-based assays for kinome profiling. (A) Kinase... ResearchGate. [Link]

  • A beginner's guide to surface plasmon resonance. SciSpace. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Molecular docking analysis using AutoDock Vina for isolated compounds... ResearchGate. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. ResearchGate. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). PMC - NIH. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]

  • A Network Pharmacology Analysis of the Active Components of the Traditional Chinese Medicine Zuojinwan in Patients with Gastric Cancer. PMC - PubMed Central. [Link]

  • Surface Plasmon Resonance. Springer. [Link]

  • Dynamic profiling of the glioma kinome. The University of Alabama at Birmingham. [Link]

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  • 4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. MySkinRecipes. [Link]

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  • Anticancer activity of some known pyrazolopyridine derivatives.. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines and the Power of the Suzuki Coupling

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties make it an attractive core for the development of novel therapeutics targeting a wide range of biological targets. The ability to functionalize this core at various positions is crucial for optimizing pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron species has become indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients.[5]

This application note provides a detailed protocol and in-depth scientific insights for the successful Suzuki coupling of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine with various boronic acids. We will explore the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss key considerations for optimization and troubleshooting, particularly pertinent to heteroaromatic chlorides.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][6] Understanding these fundamental steps is critical for rational troubleshooting and optimization of the reaction. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the choice of palladium source and, crucially, the supporting ligand.[6][7] For less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often required to promote this step.[8]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][9][10] The choice of base and solvent can significantly impact the rate and efficiency of transmetalation.[11][12][13]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-Cl Ar-Pd(II)L2-Cl Oxidative Addition->Ar-Pd(II)L2-Cl Transmetalation Transmetalation Ar-Pd(II)L2-Cl->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Product R-B(OH)2 R-B(OH)2 Boronate Boronate R-B(OH)2->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation Ar-Cl Ar-Cl Ar-Cl->Oxidative Addition

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine with a representative arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Reaction Setup and Procedure
  • Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Addition of Boronic Acid: Add the arylboronic acid (1.1 - 1.5 eq).

  • Addition of Base: Add the base (2.0 - 3.0 eq).

  • Addition of Catalyst: Add the palladium catalyst (0.01 - 0.05 eq).

  • Solvent Addition: Add the chosen solvent system. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[14]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The optimal temperature will depend on the specific catalyst and substrates used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine - Boronic Acid - Base - Catalyst B Add Solvent A->B C Establish Inert Atmosphere B->C D Heat and Stir C->D E Monitor by TLC D->E F Cool and Dilute E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Figure 2: General Experimental Workflow for the Suzuki Coupling.
Key Reaction Parameters
ParameterRecommended Range/OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3, PEPPSI-IPrThe choice of catalyst is critical for the coupling of less reactive chloro-pyridines. Buchwald-type ligands (like XPhos) and N-heterocyclic carbene (NHC) ligands (in PEPPSI catalysts) are often effective.[8][15]
Ligand PPh₃, dppf, XPhos, SPhos, RuPhosFor challenging substrates, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃A stronger base may be required for less reactive boronic acids. The choice of base can also influence the reaction by affecting the palladium catalyst.[3][6]
Solvent 1,4-Dioxane, Toluene, DMF, THF, often with waterThe solvent system can influence catalyst solubility, stability, and the rate of transmetalation.[11][12][13][16] Aqueous conditions are common and can be beneficial.[16]
Temperature 80 - 120 °CHigher temperatures are often necessary for the activation of the C-Cl bond. Microwave heating can sometimes accelerate the reaction.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.

Optimization and Troubleshooting

The Suzuki coupling of heteroaromatic chlorides can sometimes be challenging due to the lower reactivity of the C-Cl bond and potential coordination of the heterocyclic nitrogen to the palladium catalyst, which can act as an inhibitor.[8] Here are some key considerations for optimization and troubleshooting:

  • Low or No Conversion:

    • Catalyst/Ligand Choice: If using a simple catalyst like Pd(PPh₃)₄ with no success, switch to a more robust system with a bulky, electron-rich ligand such as XPhos or SPhos, or an N-heterocyclic carbene (NHC) based catalyst.[7][8]

    • Temperature: Ensure the reaction temperature is high enough to facilitate oxidative addition.

    • Base: A stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.

    • Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the transmetalation is slow. Optimizing the base and solvent can help.

    • Dehalogenation: Reduction of the starting material can be a side reaction. This may be minimized by using a different catalyst or solvent system.

  • Substrate-Specific Challenges:

    • Steric Hindrance: If either the pyrazolopyridine or the boronic acid is sterically hindered, a less bulky ligand or higher reaction temperatures may be required.

    • Electronic Effects: Electron-withdrawing groups on the boronic acid can slow down the transmetalation step, while electron-donating groups can facilitate it.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the 4-position of 3-methyl-1H-pyrazolo[3,4-b]pyridine. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products. A thorough understanding of the reaction mechanism and potential pitfalls is essential for successful implementation and optimization. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives for drug discovery and development.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016, 7, 6057-6075. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PubMed. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura Cross-Coupling Methodology. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • National Institutes of Health. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. [Link]

  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. [Link]

  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

  • Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]

Sources

Application Notes & Protocols: Characterizing Pyrazolo[3,4-b]pyridine Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic framework in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3] Their therapeutic potential often stems from the targeted inhibition of key cellular enzymes and signaling pathways. Notably, various pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of protein kinases, such as Fibroblast Growth Factor Receptor (FGFR), TANK-binding kinase 1 (TBK1), and Cyclin-Dependent Kinases (CDKs), as well as other critical enzymes like Topoisomerase II.[1][3][4]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a series of robust, cell-based assay protocols to effectively characterize the biological activity of novel pyrazolo[3,4-b]pyridine derivatives. The focus is not merely on procedural steps but on the underlying scientific rationale, enabling users to select the appropriate assays, interpret the results accurately, and advance their most promising compounds through the drug discovery pipeline.

I. Foundational Screening: Assessing General Cytotoxicity and Anti-proliferative Effects

The initial step in characterizing any new compound library is to assess its general effect on cell viability and proliferation. This primary screen provides a broad overview of a compound's potency and establishes the concentration range for subsequent, more detailed mechanistic studies. The MTT assay is a widely adopted, reliable, and high-throughput method for this purpose.[3][5][6]

Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][7] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals. A reduction in signal in treated cells compared to untreated controls indicates either a loss of cell viability (cytotoxicity) or an inhibition of proliferation (cytostatic effect).

Protocol 1: Anti-proliferative Activity using the MTT Assay

A. Rationale & Experimental Design The goal is to determine the concentration at which a pyrazolo[3,4-b]pyridine derivative inhibits cell growth by 50% (GI50). A dose-response curve is generated by treating cancer cell lines with a serial dilution of the test compound. The choice of cell lines should be guided by the therapeutic hypothesis. For example, if targeting breast or prostate cancer, cell lines like MCF-7 and PC-3 are appropriate initial models.[8]

B. Detailed Step-by-Step Methodology

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HepG2, MCF-7, PC-3) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and resuspend the cells to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the pyrazolo[3,4-b]pyridine derivative (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the stock solution in culture media to create a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

    • Include "vehicle control" wells (media with the same final DMSO concentration) and "untreated control" wells (media only).

    • Carefully remove the old media from the cell plate and add 100 µL of the media containing the various compound concentrations (or controls) to the appropriate wells.

  • Incubation:

    • Return the plate to the incubator and incubate for 48-72 hours. The incubation time should be consistent across experiments and long enough to allow for multiple cell doublings.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the media without disturbing the crystals.

    • Add 100 µL of DMSO to each well to solubilize the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration using the formula: % Growth Inhibition = 100 - [(Abs_Treated / Abs_Vehicle) * 100]

    • Plot the % Growth Inhibition against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the GI50 value.

C. Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed Seed Cells in 96-well Plate (5,000 cells/well) Incubate24h Incubate for 24h (Allow Attachment) Seed->Incubate24h TreatCells Add Compound to Cells Incubate24h->TreatCells PrepareCmpd Prepare Serial Dilutions of Pyrazolo-pyridine Derivative PrepareCmpd->TreatCells Incubate48h Incubate for 48-72h TreatCells->Incubate48h AddMTT Add MTT Reagent (Incubate 3-4h) Incubate48h->AddMTT Solubilize Solubilize Formazan (Add DMSO) AddMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Inhibition & Determine GI50 Read->Analyze

Caption: Workflow for determining the anti-proliferative activity of compounds.

D. Data Presentation: Expected Results The results from the MTT assay can be summarized to compare the potency of different derivatives across various cancer cell lines.

Table 1: Example Anti-proliferative Activity (GI50) of Pyrazolo[3,4-b]pyridine Derivatives

Compound ID GI50 (µM) on HepG2 GI50 (µM) on MCF-7 GI50 (µM) on PC-3
PPD-01 1.5 2.3 0.9
PPD-02 >100 >100 >100
PPD-03 0.08 0.12 0.05

| Doxorubicin | 0.21 | 0.15 | 0.33 |

Data is hypothetical and for illustrative purposes only. Doxorubicin is included as a standard positive control.

II. Mechanistic Assays: Uncovering the Mode of Action

Once a compound demonstrates significant anti-proliferative activity, the next critical step is to elucidate its mechanism of action. Based on existing literature, pyrazolo[3,4-b]pyridines frequently target protein kinases and can induce apoptosis.[1][3] Therefore, assays focused on kinase inhibition and apoptosis are logical next steps.

A. Characterizing Kinase Inhibition in a Cellular Context

Many pyrazolo[3,4-b]pyridines function as ATP-competitive kinase inhibitors.[9] A cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and engage its intracellular target. One such target identified for this scaffold is TBK1, a kinase that plays a key role in innate immunity and oncogenic signaling by activating transcription factors like IRF3 and NF-κB.[4]

Principle of a Cell-Based Kinase Inhibition Assay This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's direct downstream substrate within the cell. The level of substrate phosphorylation is typically quantified using methods like Western Blotting or specialized reporter assays. A potent inhibitor will cause a dose-dependent decrease in the level of the phosphorylated substrate.

Protocol 2: Measuring Inhibition of a Target Kinase Pathway (e.g., TBK1)

A. Rationale & Experimental Design This protocol uses Western Blot analysis to measure the phosphorylation of a downstream target of a specific kinase (e.g., STAT1 for JAK or IRF3 for TBK1) in response to a stimulus. The goal is to determine if pre-treatment with a pyrazolo[3,4-b]pyridine derivative can block this stimulus-induced phosphorylation.

B. Visualization: Example Signaling Pathway (TBK1)

TBK1_Pathway cluster_pathway TBK1 Signaling Cascade Stimulus Stimulus (e.g., dsRNA, LPS) Receptor Upstream Adaptors (e.g., MAVS, TRIF) Stimulus->Receptor TBK1 TBK1 Receptor->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates PPD Pyrazolo[3,4-b]pyridine Derivative PPD->TBK1 pIRF3 p-IRF3 (Active Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferon Gene Expression Nucleus->IFN

Caption: Inhibition of the TBK1 pathway by a pyrazolo[3,4-b]pyridine derivative.

C. Detailed Step-by-Step Methodology

  • Cell Culture and Plating:

    • Seed an appropriate cell line (e.g., RAW264.7 macrophages for TBK1) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate for 24 hours.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivative (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Pathway Stimulation:

    • Stimulate the pathway by adding a known activator. For the TBK1 pathway, this could be poly(I:C) (a dsRNA mimic) at 10 µg/mL.

    • Leave one well unstimulated (negative control).

    • Incubate for a short period (e.g., 30-60 minutes), as phosphorylation events are often rapid.

  • Cell Lysis:

    • Place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample (e.g., load 20-30 µg of protein per lane) and run on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated substrate (e.g., anti-phospho-IRF3) and the total substrate (e.g., anti-IRF3). A loading control (e.g., anti-β-actin or anti-GAPDH) is essential.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the phospho-protein signal to the total protein signal to account for any differences in protein levels.

    • Compare the normalized signal in compound-treated samples to the stimulated vehicle control to determine the extent of inhibition.

B. Determining the Induction of Apoptosis

A common mechanism by which anticancer agents exert their effect is by inducing programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and quantifying apoptosis by flow cytometry.[10][11]

Principle of the Annexin V/PI Assay During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells.[10][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. However, in late-stage apoptotic or necrotic cells where membrane integrity is lost, PI can enter and stain the nucleus.[10] By using both stains, one can differentiate between four populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Protocol 3: Quantifying Apoptosis by Annexin V/PI Staining

A. Rationale & Experimental Design Cells are treated with the pyrazolo[3,4-b]pyridine derivative at concentrations around its GI50 value. After incubation, the cells are stained with fluorescently-labeled Annexin V and PI and analyzed by flow cytometry to determine the percentage of cells in different stages of cell death.

B. Visualization: Apoptosis Assay Workflow

Apoptosis_Workflow cluster_prep_apoptosis Cell Treatment cluster_staining Staining cluster_analysis_apoptosis Analysis SeedCells Seed Cells in 6-well Plate TreatCmpd Treat with Compound (e.g., 24-48h) SeedCells->TreatCmpd Harvest Harvest Cells (Including Supernatant) TreatCmpd->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI (Incubate 15 min, Dark) Resuspend->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Gate Gate Populations: Live, Apoptotic, Necrotic Acquire->Gate Quantify Quantify % of Cells in Each Quadrant Gate->Quantify

Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.

C. Detailed Step-by-Step Methodology

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound (e.g., at 1x and 2x GI50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours). Include a positive control for apoptosis, such as staurosporine or etoposide.

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, as it contains detached apoptotic cells.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with their corresponding culture medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

    • Use quadrant gates to distinguish the four populations: Live (lower left), Early Apoptotic (lower right), Late Apoptotic/Necrotic (upper right), and Necrotic (upper left).

    • Calculate the percentage of cells in each quadrant. A significant increase in the percentage of cells in the lower-right and upper-right quadrants in compound-treated samples compared to the vehicle control indicates the induction of apoptosis.

D. Data Presentation: Expected Results The data clearly quantifies the shift from a viable cell population to apoptotic populations upon treatment.

Table 2: Example Quantification of Apoptosis by Flow Cytometry

Treatment % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic/Necrotic (Q2)
Vehicle (DMSO) 94.5 ± 2.1 3.1 ± 0.8 1.5 ± 0.5
PPD-03 (0.1 µM) 45.2 ± 4.5 35.8 ± 3.3 17.1 ± 2.9

| Staurosporine (1 µM) | 15.7 ± 3.0 | 55.3 ± 5.1 | 25.4 ± 4.2 |

Data is hypothetical, presented as Mean ± SD. Q-values refer to the standard quadrants in a PI vs. Annexin V plot.

The protocols outlined in this guide provide a robust framework for the systematic evaluation of pyrazolo[3,4-b]pyridine derivatives. By beginning with a broad assessment of anti-proliferative activity and progressing to more focused mechanistic assays, researchers can efficiently identify potent compounds and elucidate their modes of action. These validated, cell-based methods are essential tools in the modern drug discovery process, enabling the confident advancement of novel pyrazolo[3,4-b]pyridine candidates toward clinical development.

References

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Molecules.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (n.d.).
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol.
  • Monitoring the Levels of Cellular NF-κB Activation St
  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). Journal of Clinical Toxicology.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central, NIH.
  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Apoptosis Protocols. (n.d.). Thermo Fisher Scientific.
  • The NF-kB Signaling Pathway. (n.d.).
  • Kinase assays. (2020). BMG LABTECH.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
  • Apoptosis Assays. (n.d.). Sigma-Aldrich.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Cell Viability and Cytotoxicity determin
  • Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5... (n.d.).

Sources

Troubleshooting & Optimization

identifying and removing byproducts in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are privileged structures in drug discovery, with applications ranging from kinase inhibitors to antiviral agents.[1][2][3][4] However, their synthesis is not without challenges, often leading to the formation of complex byproduct profiles that can complicate purification and compromise final product purity.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you identify, understand, and ultimately eliminate common byproducts encountered during the synthesis of pyrazolo[3,4-b]pyridines.

Troubleshooting Guides

This section addresses specific experimental issues in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions at the bench.

Issue 1: Presence of an Unexpected Isomer in the Final Product

Question: My post-reaction workup shows two distinct spots on TLC with identical mass, and the NMR is convoluted with an extra set of signals. I suspect a regioisomeric byproduct. What is the likely cause and how can I resolve this?

Answer: The formation of regioisomers is a frequent challenge in pyrazolo[3,4-b]pyridine synthesis, particularly in multi-component reactions or when using unsymmetrical precursors. The root cause often lies in the lack of regiocontrol during the crucial cyclization step.

Causality and Mechanism:

In many syntheses, such as the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, the initial condensation can occur at two different sites on the aminopyrazole, or the subsequent cyclization can proceed in two different orientations. This leads to the formation of isomeric products. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation & Control cluster_2 Resolution Problem Mixture of Regioisomers Detected (TLC, LC-MS, NMR) Temp Reaction Temperature Optimization Problem->Temp Investigate Solvent Solvent Polarity Screening Problem->Solvent Investigate Catalyst Catalyst Screening (Acidic vs. Basic) Problem->Catalyst Investigate Starting_Material Review Starting Material Symmetry Problem->Starting_Material Investigate Chromatography Column Chromatography (Gradient Elution) Temp->Chromatography If optimization fails, proceed to separation Recrystallization Fractional Recrystallization Temp->Recrystallization If optimization fails, proceed to separation Solvent->Chromatography If optimization fails, proceed to separation Solvent->Recrystallization If optimization fails, proceed to separation Catalyst->Chromatography If optimization fails, proceed to separation Catalyst->Recrystallization If optimization fails, proceed to separation Starting_Material->Chromatography If optimization fails, proceed to separation Starting_Material->Recrystallization If optimization fails, proceed to separation

Caption: Troubleshooting workflow for regioisomer formation.

Detailed Protocols:

  • Identification:

    • TLC Analysis: Use a combination of polar and non-polar solvent systems to maximize the separation of the isomeric spots. Visualize under UV light (254 nm) and consider using staining reagents like iodine or potassium permanganate.[3][5]

    • NMR Spectroscopy: Carefully analyze the 1H and 13C NMR spectra. The presence of two distinct sets of signals for aromatic protons and carbons is a strong indicator of a mixture of isomers. 2D NMR techniques like NOESY can be invaluable in differentiating regioisomers by identifying through-space correlations between protons on different parts of the molecule.

  • Removal:

    • Column Chromatography: This is the most common method for separating regioisomers.[6]

      • Stationary Phase: Silica gel (200-300 mesh) is typically effective.[1]

      • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The optimal solvent system will depend on the specific polarity of your compounds.

    • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective and scalable purification method. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).

Preventative Measures:

  • Reaction Conditions: Systematically vary the reaction temperature and solvent. In some cases, lower temperatures can favor the formation of a single isomer.

  • Catalyst: The choice of catalyst (acidic vs. basic) can influence the regioselectivity of the cyclization.

Issue 2: Incomplete Reaction and Presence of Intermediates

Question: My reaction seems to stall, and I'm isolating a significant amount of a byproduct that appears to be an intermediate. How can I identify it and drive the reaction to completion?

Answer: The isolation of stable intermediates is common in multi-step cyclization reactions. These are often the product of the initial condensation step, which fails to proceed to the final cyclized product.

Common Intermediates and Their Formation:

  • Schiff Base/Enamine Intermediate: In syntheses involving the condensation of an aminopyrazole with an aldehyde or ketone, the initial imine or enamine can sometimes be isolated.[1][7] This is more likely if the subsequent cyclization step has a high activation energy.

  • Acyclic Precursors: In reactions where a pyridine ring is constructed onto a pyrazole, acyclic intermediates from the initial Michael addition or condensation may be observed.[8]

Byproduct Formation Pathway:

Reactants 5-Aminopyrazole + α,β-Unsaturated Aldehyde Intermediate Schiff Base Intermediate (Incomplete Cyclization) Reactants->Intermediate Condensation Product Desired Pyrazolo[3,4-b]pyridine Intermediate->Product Cyclization (Rate-Limiting) Byproduct Side-Reaction Product (e.g., Dimerization) Intermediate->Byproduct Side Reaction

Caption: General pathway showing intermediate formation.

Troubleshooting and Optimization:

ParameterRecommended ActionRationale
Reaction Time & Temperature Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC.The cyclization step is often the rate-limiting step and may require more forcing conditions.
Catalyst Add a suitable catalyst. For cyclizations, a Lewis acid (e.g., ZrCl4) or a Brønsted acid (e.g., p-toluenesulfonic acid) can be effective.[3] In some cases, a base may be required.Catalysts can lower the activation energy of the cyclization step, promoting the conversion of the intermediate to the final product.
Dehydration If the cyclization involves the elimination of water, consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.Removing water can shift the equilibrium towards the cyclized product, in accordance with Le Chatelier's principle.

Experimental Protocol: Driving an Incomplete Reaction to Completion

  • Isolate the Intermediate: If possible, isolate and characterize the intermediate using standard techniques (NMR, MS) to confirm its structure.

  • Resubject to Reaction Conditions: Dissolve the isolated intermediate in a suitable solvent (e.g., toluene, xylene for higher temperatures).

  • Add Catalyst: Add a catalytic amount of a suitable acid or base.

  • Heat: Reflux the reaction mixture, using a Dean-Stark trap if water is a byproduct.

  • Monitor: Track the disappearance of the intermediate and the appearance of the product by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring the purity of my pyrazolo[3,4-b]pyridine product?

A1: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for identifying the number of components in a mixture.[1][3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can resolve closely related impurities that may not be separable by TLC.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for confirming the structure of the desired product and identifying impurities. The integration of signals can provide a semi-quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and any byproducts.

Q2: I have a persistent colored impurity in my final product that I can't remove by column chromatography. What are my options?

A2: Colored impurities are often highly conjugated or polymeric byproducts.

  • Activated Charcoal Treatment: Dissolve your product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through a pad of celite. This can effectively remove colored impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of persistent impurities. A careful screen of various solvents is recommended.

  • Trituration: Suspending the impure solid in a solvent in which the desired product is sparingly soluble, but the impurity is soluble, can be a simple and effective purification method.

Q3: Can the order of addition of reagents in a multi-component reaction affect byproduct formation?

A3: Absolutely. The order of addition can significantly influence the reaction pathway and, consequently, the byproduct profile. For example, pre-mixing an aldehyde and a malononitrile to form a Knoevenagel adduct before adding the aminopyrazole can prevent the formation of byproducts resulting from the reaction of the aminopyrazole with the aldehyde. It is always advisable to consult the literature for the specific multi-component reaction you are performing and adhere to the recommended procedure.

References

  • He, L., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]

  • Ghattas, M. A., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]

  • Vidali, V. P., et al. (2017). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Chekotilo, A. A., et al. (2021). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. Available at: [Link]

  • Abadi, Y., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Ganthala, S., et al. (2023). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Stability of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine in DMSO Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound, with a specific focus on its stability in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

The pyrazolo[3,4-b]pyridine core is a significant pharmacophore in modern drug design, and understanding the stability of its derivatives is crucial for reproducible biological and chemical assays.[1] This document provides frequently asked questions, a comprehensive troubleshooting guide, and best practice protocols based on established chemical principles and extensive experience with heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine for biological assays?

For most in vitro biological assays, DMSO is the solvent of choice due to its high solubilizing power for a wide range of organic molecules. However, it is crucial to be aware that DMSO is not always an inert solvent and can react with certain functional groups.[2][3] For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[4]

Q2: What are the general storage recommendations for solid 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine and its DMSO solutions?

  • Solid Compound: Store the solid material in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[5][6][7] Long-term storage at -20°C is recommended.

  • DMSO Stock Solutions: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] For short-term storage (up to one month), -20°C is acceptable. For longer-term storage, -80°C is recommended.[4] However, be aware that precipitation can be a greater issue than chemical degradation at lower temperatures.[8]

Q3: Can 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine degrade in DMSO?

While specific stability data for this exact compound is not extensively published, the chemical structure suggests potential for degradation. The chloro- a pyridine moiety can be susceptible to nucleophilic substitution, and DMSO, especially if it has absorbed water, can facilitate or participate in degradation pathways. The reactivity of similar chloro-substituted heterocyclic compounds supports this possibility.[9]

Q4: How can I check the purity and integrity of my 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine sample?

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. A baseline analysis of a freshly prepared solution should be compared with aged samples to detect any new impurity peaks or a decrease in the parent compound peak.

Troubleshooting Guide: Issues with 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine in DMSO

This section addresses specific problems you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Decreased or inconsistent biological activity over time. 1. Degradation of the compound: The chloro group may be undergoing nucleophilic substitution. 2. Precipitation from solution: The compound may be crashing out of the DMSO stock, especially after freeze-thaw cycles.[10]1. Prepare fresh DMSO stock solutions more frequently. 2. Perform a stability study using LC-MS to quantify the amount of parent compound remaining over time. 3. Before use, visually inspect the stock solution for precipitates. If unsure, centrifuge the vial and test the supernatant's concentration.
Appearance of new peaks in LC-MS or NMR analysis of an aged DMSO solution. 1. Reaction with DMSO or trace water: The compound may be reacting to form byproducts. The chloro group is a potential site for nucleophilic attack by water (hydrolysis) or DMSO itself. 2. Oxidation: Although less common for this scaffold, exposure to air can cause oxidation.1. Characterize the new peaks: Use high-resolution mass spectrometry and NMR to identify the structure of the degradation products. This can confirm the degradation pathway. 2. Use anhydrous DMSO: Purchase high-quality anhydrous DMSO and handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize water absorption. 3. Store under inert gas: For long-term storage, consider flushing the vial with an inert gas before sealing.
Difficulty dissolving the compound in DMSO. 1. Inadequate solvent volume. 2. Low-quality DMSO. 3. Compound has low intrinsic solubility. 1. Gently warm the solution (e.g., to 37°C) and vortex. 2. Use fresh, high-purity DMSO. 3. If solubility remains an issue, consider alternative solvents if your assay permits, or prepare a more dilute stock solution.
Precipitate forms when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. 1. Poor aqueous solubility: The compound is likely precipitating when the solvent changes from highly organic (DMSO) to aqueous.1. Perform serial dilutions: Dilute the stock solution in a stepwise manner to avoid a sudden, large change in solvent polarity.[4] 2. Use a co-solvent: In some cases, adding a small percentage of a biocompatible co-solvent like PEG400 or Tween 80 to the final aqueous solution can help maintain solubility.[4] 3. Lower the final concentration: Your target concentration may be above the aqueous solubility limit of the compound.
Potential Degradation Pathway: Nucleophilic Substitution

The C4-chloro substituent on the pyridine ring of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is an electron-deficient position, making it susceptible to nucleophilic attack. While DMSO itself is a weak nucleophile, any trace amounts of water in the DMSO can lead to hydrolysis, replacing the chloro group with a hydroxyl group. This would form 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol, which exists in equilibrium with its tautomer, 3-methyl-1,5-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one. The stability of such pyridone tautomers is often greater.[11]

G cluster_main Potential Hydrolysis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine in wet DMSO A 4-Chloro-3-methyl-1H- pyrazolo[3,4-b]pyridine B Intermediate State A->B Nucleophilic attack by H2O (from non-anhydrous DMSO) C 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol B->C Loss of HCl D 3-Methyl-1,5-dihydro-4H- pyrazolo[3,4-b]pyridin-4-one (Pyridone Tautomer) C->D Tautomerization (often favored)

Caption: Potential hydrolysis pathway in the presence of water.

Best Practices and Experimental Protocols

To ensure the integrity of your experimental results, we advocate for a proactive approach to compound handling and stability assessment.

Best Practices for Handling DMSO Stock Solutions
  • Start with High-Purity Solvents: Use anhydrous, high-purity DMSO to minimize water content and other reactive impurities.

  • Proper Storage: Store DMSO in small, tightly sealed bottles to prevent water absorption from the atmosphere. Consider using a desiccator.

  • Prepare Appropriate Concentrations: Do not make stock solutions more concentrated than necessary. Lower concentrations are often more stable.[12]

  • Aliquot for Single Use: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can promote precipitation.

  • Limit Storage Time: Whenever possible, use freshly prepared solutions for your experiments.[12]

Protocol: Assessing the Stability of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine in DMSO

This protocol provides a framework for conducting a simple stability study using LC-MS.

Objective: To determine the stability of the compound in DMSO at different temperatures over time.

Materials:

  • 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

  • Anhydrous DMSO

  • LC-MS system with a C18 column

  • Autosampler vials

  • Incubators or ovens set at desired temperatures (e.g., Room Temperature, 37°C)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Timepoint Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for LC-MS analysis (e.g., 10 µM in 50:50 acetonitrile:water) and inject it into the LC-MS. This is your T=0 reference.

  • Sample Incubation: Aliquot the remaining stock solution into several vials. Store these vials at different temperatures relevant to your experimental conditions (e.g., Room Temperature, 4°C, 37°C).

  • Timepoint Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), take one vial from each temperature condition.

  • LC-MS Analysis: Dilute and analyze the samples as in step 2.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each timepoint.

    • Normalize the peak area at each timepoint to the T=0 peak area to determine the percentage of the compound remaining.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

G cluster_workflow Stability Assessment Workflow cluster_timepoints 4. Analyze at Timepoints prep 1. Prepare 10 mM Stock in Anhydrous DMSO t0 2. T=0 Analysis (LC-MS) prep->t0 incubate 3. Aliquot and Incubate (e.g., RT, 4°C, 37°C) prep->incubate data 6. Data Analysis: % Remaining vs. Time t0->data t1 Day 1 incubate->t1 t3 Day 3 incubate->t3 t7 Day 7 incubate->t7 analyze 5. LC-MS Analysis of Samples t1->analyze t3->analyze t7->analyze analyze->data

Caption: Workflow for assessing compound stability in DMSO.

By following this guide, researchers can mitigate risks associated with compound instability, ensuring the accuracy and reproducibility of their scientific findings. For further assistance, please do not hesitate to contact our technical support team.

References

  • Butini, S., et al. (2019). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2019(4), M1094. Available from: [Link]

  • ResearchGate. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

  • Reddy, T. R., et al. (2021). DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. The Journal of Organic Chemistry, 86(3), 2585–2596. Available from: [Link]

  • Wieczorek, E., & Gzella, A. K. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(15), 4993. Available from: [Link]

  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Kaur, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. Available from: [Link]

  • Abarca, B., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3162. Available from: [Link]

  • ResearchGate. (n.d.). Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives. Available from: [Link]

  • MDPI. (n.d.). Special Issue "Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation". Available from: [Link]

  • ResearchGate. (n.d.). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. Available from: [Link]

  • Papakyriakou, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(5), 4987–5001. Available from: [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Available from: [Link]

  • Cui, H.-L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available from: [Link]

  • Gaylord Chemical Company. (n.d.). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Available from: [Link]

  • Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 832. Available from: [Link]

  • Iranian Journal of Pharmaceutical Research. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Available from: [Link]

  • Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. Available from: [Link]

  • ACS Publications. (2020). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 24(10), 2206-2212. Available from: [Link]

  • MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available from: [Link]

  • ResearchGate. (n.d.). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. Available from: [Link]

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available from: [Link]

  • PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Available from: [Link]

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  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. Available from: [Link]

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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Available from: [Link]

  • ResearchGate. (n.d.). The Brönsted Basicities of N-Heterocyclic Olefins in DMSO: An Effective Way to Evaluate the Stability of NHO-CO2 Adducts. Available from: [Link]

  • PubMed. (2007). Carbocation-forming Reactions in Dimethyl Sulfoxide. Available from: [Link]

  • ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 266-284. Available from: [Link]

  • MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

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common impurities found in commercial 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Purity of this reagent is paramount for the success of downstream applications, particularly in drug discovery where it serves as a crucial scaffold. This document provides in-depth answers to frequently encountered issues related to impurities, offering not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My downstream reaction using 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is giving a low yield and a complex mixture of products. Could the starting material purity be the issue?

A1: Absolutely. The purity of your 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is critical. Even minor impurities can lead to significant issues in subsequent reactions. The most common culprits are process-related impurities from the synthesis of the scaffold itself. These can compete in your reaction, leading to unwanted byproducts, or inhibit your catalyst, resulting in low conversion of your starting material. The primary suspects to investigate are regioisomeric impurities and unreacted starting materials.

Q2: I'm seeing two spots on my TLC and two major peaks in my LC-MS with the same mass after running a sample of my commercial 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. What is the likely cause?

A2: This is a classic sign of regioisomeric contamination. The most common synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound.[1][2] In the case of your target molecule, this often involves the reaction of 3-methyl-1H-pyrazol-5-amine with a derivative of acetoacetic acid.

Causality of Isomer Formation: The cyclization can proceed in two different ways, leading to the desired 4-chloro-3-methyl isomer and the undesired 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine isomer. The relative amounts of each depend on the precise reaction conditions used during manufacturing.[1][2] Since they are isomers, they will have the identical mass in an MS analysis, but their different structures will result in different chromatographic behavior.

Workflow: Differentiating Isomers

cluster_start Problem cluster_hypothesis Hypothesis cluster_validation Validation cluster_analysis Analysis & Confirmation start Two LC-MS peaks, same mass hypothesis Regioisomeric Impurity Present (4-Chloro vs. 6-Chloro) start->hypothesis Likely Cause nmr Acquire 1H NMR Spectrum hypothesis->nmr Structural Proof hplc Optimize HPLC Method hypothesis->hplc Separation & Quantification nmr_analysis Compare chemical shifts of pyridine ring protons. Distinct patterns confirm isomers. nmr->nmr_analysis hplc_analysis Achieve baseline separation. Integrate peaks for quantification. hplc->hplc_analysis

Caption: Workflow for identifying regioisomeric impurities.

Q3: What are the most common process-related impurities I should be aware of?

A3: Besides the regioisomeric impurity mentioned above, several other species can be present in commercial batches. These typically arise from the synthetic route used. A plausible and common route involves the formation of a pyrazolopyridinone intermediate, followed by chlorination.

Diagram: Plausible Synthetic Route and Origin of Impurities

SM1 3-Methyl-1H-pyrazol-5-amine Intermediate 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol (Hydroxy Intermediate) SM1->Intermediate Cyclocondensation Impurity2 Starting Material: Unreacted 3-Methyl-1H-pyrazol-5-amine SM1->Impurity2 Carry-through SM2 Ethyl Acetoacetate (or similar) SM2->Intermediate Cyclocondensation Chlorination Chlorination (e.g., POCl3) Intermediate->Chlorination Impurity1 Regioisomer: 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Intermediate->Impurity1 Alternative Cyclization Product 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (Desired Product) Chlorination->Product Main Reaction Impurity3 Incomplete Reaction: Residual Hydroxy Intermediate Chlorination->Impurity3 Incomplete Chlorination

Caption: Potential synthetic pathway and points of impurity introduction.

Based on this common pathway, here is a summary of potential impurities:

Impurity NameChemical Structure (SMILES)OriginPotential Impact
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine CC1=NN(C2=C1N=CC=C2Cl)CRegioisomeric byproduct of cyclization.[1][2]Competes in downstream reactions, leading to isomeric products that are difficult to separate.
3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol CC1=NN(C2=C1N=CC=C2O)CIncomplete chlorination of the hydroxy intermediate.[3]Can react with electrophiles at the hydroxyl group, creating undesired byproducts.
3-Methyl-1H-pyrazol-5-amine CC1=NN=C(N)C1Unreacted starting material.A nucleophilic impurity that can compete with the desired reaction pathway.
Residual Solvents (e.g., DMF, Dioxane) VariesSolvents used during synthesis or purification.Can affect reaction kinetics or be incompatible with certain reagents.
Q4: I suspect my material is contaminated. How can I purify a commercial batch of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine?

A4: Purification is often necessary to achieve the high purity required for sensitive applications. The choice of method depends on the nature and quantity of the impurity.

Protocol 1: Purification by Flash Column Chromatography

This is the most effective method for separating the target compound from its regioisomer and other less polar or more polar impurities.[2]

  • Rationale: The polarity difference between the 4-chloro and 6-chloro isomers, although slight, is often sufficient for separation on silica gel. The hydroxy intermediate is significantly more polar and will have a much lower Rf value.

  • Step-by-Step Methodology:

    • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of Ethyl Acetate and Hexanes. Develop a system where the desired product has an Rf value of approximately 0.3-0.4.

    • Column Preparation: Prepare a silica gel column with the chosen eluent system.

    • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elution: Run the column using the pre-determined solvent system. A shallow gradient (e.g., increasing from 10% to 40% Ethyl Acetate in Hexanes) can provide better separation of closely eluting isomers.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for removing smaller amounts of impurities, especially if the product is highly crystalline.[2]

  • Rationale: This method relies on the differences in solubility between the product and impurities in a specific solvent at different temperatures.

  • Step-by-Step Methodology:

    • Solvent Screening: Test the solubility of your material in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

    • Dissolution: Dissolve the impure compound in the minimum amount of the chosen boiling solvent.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Isolation: Collect the purified crystals by filtration.

    • Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

References

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information (PMC).[Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.[Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information (PMC).[Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. National Center for Biotechnology Information (PMC).[Link]

  • (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. ResearchGate.[Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.[Link]

  • 4-Chloro-1H-pyrazolo[3,4-b]pyridine. Advent Bio.[Link]

  • Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. PrepChem.com.[Link]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.

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Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst and ligand systems for cross-coupling reactions involving 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these reactions.

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purine bases, making it a valuable building block in the synthesis of various therapeutic agents.[1][2] However, the electron-deficient nature of this heterocyclic system and the relative inertness of the C4-Cl bond can present significant challenges in cross-coupling reactions.[1] This guide will provide insights into overcoming these hurdles to achieve successful and efficient couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is giving low to no yield. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are common and can often be attributed to a few key factors:

  • Insufficiently Active Catalyst System: The C4-Cl bond on the pyrazolo[3,4-b]pyridine ring is weakened by the para-nitrogen, but it can still be challenging to activate compared to aryl bromides or iodides.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective.

  • Catalyst Deactivation: The nitrogen atoms in the pyrazolo[3,4-b]pyridine core can coordinate to the palladium center, leading to catalyst deactivation.[3]

  • Homocoupling of Boronic Acid: This is a common side reaction in Suzuki couplings, especially if the catalytic turnover is slow.[4]

  • Protodeboronation: The boronic acid can be cleaved by residual water or base before it enters the catalytic cycle.

Q2: What are the recommended starting conditions for a Buchwald-Hartwig amination with this substrate?

A2: For a successful Buchwald-Hartwig amination, the choice of ligand, base, and solvent is critical. Here are some recommended starting points:

  • Catalyst/Ligand: Bulky, electron-rich phosphine ligands are generally required.[5] Consider using ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos-Pd-G3.

  • Base: A strong, non-nucleophilic base is often necessary. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially at higher temperatures.[6]

  • Solvent: Anhydrous, polar aprotic solvents such as dioxane, toluene, or DMF are typically used.[7]

Q3: I am attempting a Sonogashira coupling and observing significant homocoupling of my alkyne. How can I minimize this?

A3: Alkyne homocoupling (Glaser coupling) is a frequent side reaction in Sonogashira couplings. To mitigate this:

  • Copper Co-catalyst: While the Sonogashira reaction traditionally uses a copper co-catalyst, its presence can promote homocoupling.[8] Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst system.

  • Base: The choice of amine base is important. A bulky amine like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling better than triethylamine (Et₃N).

  • Reaction Conditions: Running the reaction at lower temperatures and under strictly anaerobic conditions can also help to minimize this side reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

If you are experiencing low to no yield in your Suzuki-Miyaura coupling, follow this step-by-step troubleshooting guide.

Step 1: Evaluate the Catalyst and Ligand

The combination of the palladium source and the phosphine ligand is paramount. For electron-deficient heterocycles, bulky and electron-rich ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Recommendation: If you are using a standard ligand like PPh₃, consider switching to a more specialized ligand.

LigandKey FeaturesRecommended Application
dppf Good general-purpose ligand.A good starting point for optimization.[9]
XPhos Bulky and electron-rich.Often effective for challenging couplings.[5]
SPhos Similar to XPhos, good for sterically hindered substrates.Can improve yields when XPhos is not optimal.[5]
cataCXium® A Buchwald-type ligand.Known to be effective for heteroaryl chlorides.
  • Experimental Protocol: Screen a panel of ligands with a reliable palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

Step 2: Assess the Base and Solvent System

The choice of base and solvent significantly impacts the reaction rate and yield.

  • Base: The base not only activates the boronic acid but also influences the catalyst's stability and activity.

    • Recommendation: If using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solubility of the base is also a factor; Cs₂CO₃ has good solubility in many organic solvents.[6]

  • Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an aprotic solvent like dioxane or THF with a small amount of water is often beneficial for the transmetalation step.[7]

Step 3: Check Reagent Quality and Reaction Setup
  • Boronic Acid Quality: Ensure your boronic acid is pure and not partially decomposed, which can lead to homocoupling and low yields.

  • Anaerobic Conditions: Palladium(0) catalysts are sensitive to oxygen.

    • Recommendation: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination

Incomplete conversion can be a frustrating issue. Here's a logical approach to troubleshooting this problem.

Catalyst Activation and Reaction Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle. Incomplete conversion often points to a bottleneck in one of these steps.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L_n)->Amine_Coordination R'R''NH, Base Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Amine_Coordination->Ar-Pd(II)-NR'R''(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Steps
  • Enhance Oxidative Addition: The C4-Cl bond activation can be the rate-limiting step.

    • Recommendation: Increase the electron-donating ability and steric bulk of the phosphine ligand. Ligands like BrettPhos have been shown to be effective for challenging aryl chlorides.[10]

  • Optimize the Base: The deprotonation of the amine-palladium complex is crucial.[11]

    • Recommendation: If using a weaker base like K₂CO₃, consider switching to a stronger base like LHMDS or NaOtBu. The physical properties of the base, such as particle size, can also affect the reaction rate.[6]

  • Increase Reaction Temperature: Higher temperatures can often overcome activation energy barriers.

    • Recommendation: If your reaction is running at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C, ensuring your solvent has an appropriate boiling point.

Issue 3: Difficulty with Sonogashira Coupling

The Sonogashira coupling of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine can be challenging due to the less reactive nature of the chloride.

Decision Tree for Sonogashira Optimization

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling catalyst_check Is an appropriate Pd catalyst and ligand being used? start->catalyst_check base_check Is the base suitable? catalyst_check->base_check Yes use_buchwald_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). catalyst_check->use_buchwald_ligand No copper_check Is a copper co-catalyst being used? base_check->copper_check Yes use_stronger_base Try a stronger amine base (e.g., DBU) or an inorganic base. base_check->use_stronger_base No temp_check Is the reaction temperature optimized? copper_check->temp_check Yes copper_free Consider copper-free conditions. copper_check->copper_free No (or homocoupling is an issue) increase_temp Increase reaction temperature. temp_check->increase_temp No success Improved Yield temp_check->success Yes use_buchwald_ligand->catalyst_check use_stronger_base->base_check copper_free->copper_check increase_temp->temp_check

Caption: A decision tree for troubleshooting Sonogashira couplings.

Detailed Recommendations
  • Catalyst System: For aryl chlorides, more robust catalyst systems are generally required.

    • Recommendation: A combination of Pd(OAc)₂ with a ligand like P(t-Bu)₃ can be effective for Sonogashira reactions of aryl chlorides.[12]

  • Copper-Free Conditions: To avoid alkyne homocoupling, copper-free conditions can be employed. This often requires a higher catalyst loading and a more active palladium system.

  • Base: While an amine base is standard, in some cases, an inorganic base like Cs₂CO₃ can be beneficial.

Experimental Protocols

General Procedure for a Screening Suzuki-Miyaura Reaction

This protocol is intended for small-scale reaction screening to identify optimal conditions.

  • To an oven-dried vial equipped with a magnetic stir bar, add 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., dioxane/water 10:1, 0.1 M) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the conversion to the desired product.

References

  • Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC - NIH.
  • Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridin-6(3H).
  • Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Role of the Base in Buchwald–Hartwig Amin
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Pd(OAc)2-Catalyzed Oxidative C−H/C−H Cross-Coupling of Electron-Deficient Polyfluoroarenes with Simple Arenes. Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Harnessing Cascade Suzuki-Cyclization Reactions of Pyrazolo[3,4-b]pyridine for the Synthesis of Tetracyclic Fused Heteroaromatics.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxid
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Developing Ligands for Palladium(II)
  • Role of the base in Buchwald-Hartwig amin
  • Gas-Phase Synthesis of Pyrazolo[3,4-b]pyridin-4-ones.
  • What do ligands actually do in a metal catalyzed coupling reaction? : r/chemistry. Reddit.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. Benchchem.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction.
  • Sonogashira coupling. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. Request PDF.
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros. Reddit.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine: Strategic Insights for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of pharmacologically active agents, including kinase inhibitors, which are pivotal in the development of targeted cancer therapies. The strategic placement of the chlorine atom at the 4-position provides a versatile handle for further functionalization through nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for biological screening.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. We will delve into two prominent and reliable strategies, offering detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and the underlying chemical principles that govern these transformations. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, facilitating informed decisions in the synthesis of this important intermediate.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is predominantly approached via a two-stage process: first, the construction of the core pyrazolo[3,4-b]pyridine ring system to form a 4-hydroxy or 4-oxo intermediate, followed by a chlorination step. The two most effective methods for the initial ring formation are the Gould-Jacobs reaction and the cyclocondensation with a β-ketoester.

FeatureMethod 1: Gould-Jacobs ApproachMethod 2: Cyclocondensation with Ethyl Acetoacetate
Starting Materials 5-Amino-3-methylpyrazole, Diethyl ethoxymethylenemalonate5-Amino-3-methylpyrazole, Ethyl acetoacetate
Key Intermediate Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Reaction Steps 1. Condensation 2. Thermal Cyclization 3. Saponification 4. Decarboxylation 5. Chlorination1. Cyclocondensation 2. Chlorination
Reagents NaOEt, Heat, NaOH, Acid, POCl₃Acetic Acid (catalyst), POCl₃
Temperature High temperature for cyclization (typically >200 °C)Reflux conditions (typically 100-120 °C)
Yield Generally good, but can be variable depending on cyclization efficiency.Often high and reproducible.
Scalability Can be challenging due to high-temperature requirements.More readily scalable.
Advantages Well-established, versatile for various substitutions.Fewer steps to the key intermediate, milder conditions.
Disadvantages Multiple steps to the 4-hydroxy intermediate, harsh thermal conditions.The initial product has an additional methyl group at the 6-position.

Method 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline derivatives and their heteroaromatic analogs.[1][2] This approach involves the reaction of an aromatic amine, in this case, 5-amino-3-methylpyrazole, with an ethoxymethylenemalonate ester. The reaction proceeds through an initial nucleophilic substitution, followed by a thermally induced cyclization to form the pyridone ring. Subsequent saponification, decarboxylation, and chlorination yield the target compound.

Reaction Pathway Diagram

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3 & 4: Saponification & Decarboxylation cluster_step4 Step 5: Chlorination A 5-Amino-3-methylpyrazole C Intermediate Adduct A->C EtOH, reflux B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-3-methyl-1H- pyrazolo[3,4-b]pyridine-5-carboxylate C->D High Temp (>200 °C) E 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol D->E 1. NaOH 2. H+, Heat F 4-Chloro-3-methyl-1H- pyrazolo[3,4-b]pyridine E->F POCl₃, reflux

Caption: Gould-Jacobs synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • To a solution of 5-amino-3-methylpyrazole (1.0 eq) in absolute ethanol, add diethyl ethoxymethylenemalonate (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The intermediate adduct may precipitate and can be collected by filtration.

  • The dried intermediate is then heated in a high-boiling solvent such as diphenyl ether or Dowtherm A at 240-260 °C for 30-60 minutes.[3]

  • Cool the mixture and dilute with petroleum ether to precipitate the cyclized product.

  • Filter the solid, wash with petroleum ether, and dry to obtain the crude ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Step 3 & 4: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol

  • Suspend the crude ester from the previous step in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The precipitated carboxylic acid is then heated at its melting point or in a high-boiling solvent until carbon dioxide evolution ceases.

  • The resulting solid is the crude 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Step 5: Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

  • To the crude 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol, add phosphorus oxychloride (POCl₃) (5-10 eq).[1]

  • Reflux the mixture for 2-4 hours.[4] The reaction should be carried out in a well-ventilated fume hood as HCl gas is evolved.

  • After the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Method 2: Cyclocondensation with Ethyl Acetoacetate

This method offers a more direct route to a substituted pyrazolo[3,4-b]pyridin-4-ol intermediate. The cyclocondensation of 5-amino-3-methylpyrazole with ethyl acetoacetate in the presence of an acid catalyst leads to the formation of 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.[5][6] Although this introduces an additional methyl group at the 6-position, the operational simplicity and milder reaction conditions make it an attractive alternative.

Reaction Pathway Diagram

Cyclocondensation_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A 5-Amino-3-methylpyrazole C 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol A->C Acetic Acid, reflux B Ethyl Acetoacetate B->C D 4-Chloro-3,6-dimethyl-1H- pyrazolo[3,4-b]pyridine C->D POCl₃, reflux

Caption: Cyclocondensation route to 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

  • A mixture of 5-amino-3-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid is heated to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water to remove excess acetic acid, and then dried.

  • The crude product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • To the crude 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, add phosphorus oxychloride (POCl₃) (5-10 eq).[7]

  • Reflux the mixture for 2-4 hours in a fume hood.

  • After completion, the reaction mixture is worked up in the same manner as described in Method 1, Step 5.

  • The crude product is purified by recrystallization or column chromatography to yield 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the 4-hydroxy/oxo group to a chloro group.[8] Its effectiveness stems from its ability to act as both a dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion. While other chlorinating agents like thionyl chloride (SOCl₂) can be used, POCl₃ often gives cleaner reactions and higher yields for this class of heterocyclic compounds.[4]

  • Reaction Conditions for Cyclization: The high temperature required for the thermal cyclization in the Gould-Jacobs reaction is necessary to overcome the activation energy for the intramolecular aromatic substitution. The choice of a high-boiling, inert solvent like diphenyl ether prevents the reactants from boiling off before the cyclization temperature is reached.

  • Acid Catalysis in Cyclocondensation: In the cyclocondensation with ethyl acetoacetate, glacial acetic acid serves as both a solvent and a catalyst. It protonates the carbonyl oxygen of the ketoester, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of the pyrazole. It also promotes the subsequent dehydration and cyclization steps.

Conclusion

Both the Gould-Jacobs approach and the direct cyclocondensation with a β-ketoester are viable and effective methods for the synthesis of 4-chloro-substituted pyrazolo[3,4-b]pyridines. The choice between the two will depend on the specific requirements of the researcher, including the desired substitution pattern on the pyridine ring, scalability, and available equipment. The Gould-Jacobs reaction offers greater versatility for accessing derivatives without substitution at the 6-position, while the cyclocondensation method provides a more streamlined and operationally simpler route to 6-substituted analogs. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will empower researchers to successfully synthesize 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives for their drug discovery programs.

References

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A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Analysis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent protein kinase inhibitors.[1][2][3][4][5] This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel compound from this class, 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine, hereafter referred to as Compound X . We will operate under the hypothesis that Compound X is an inhibitor of the Src family kinases (SFKs), a critical group of non-receptor tyrosine kinases implicated in cancer cell proliferation, survival, and metastasis.[6][7] This guide will provide a head-to-head comparison with two well-characterized SFK inhibitors, Dasatinib and Saracatinib (AZD0530) , offering researchers a robust, multi-pronged strategy to rigorously confirm target engagement, delineate pathway modulation, and establish cellular efficacy. Detailed, field-proven protocols and data interpretation strategies are provided to ensure scientific integrity and accelerate drug development timelines.

The Scientific Imperative for MoA Validation

In drug discovery, identifying a "hit" compound is only the beginning. A thorough and rigorous validation of its MoA is paramount. This process confirms that the compound's biological effects are mediated through its intended molecular target. Without this validation, a program risks advancing a compound with misleading phenotypic effects, misunderstood off-target activities, or an unviable therapeutic window. A validated MoA builds a strong foundation for lead optimization, biomarker development, and ultimately, clinical success.

This guide establishes a logical, multi-layered experimental workflow. We begin with direct, in vitro biochemical and biophysical assays to confirm physical interaction with the target protein. We then progress to cell-based assays to verify target engagement in a physiological context and conclude by measuring the downstream phenotypic consequences of target inhibition.

The Comparative Landscape: Src Family Kinase Inhibitors

To objectively benchmark the performance of Compound X, we will compare it against two established SFK inhibitors that also possess activity against the Bcr-Abl kinase.

  • Dasatinib (Sprycel®): A potent, orally available inhibitor of multiple tyrosine kinases, including the Src family and Bcr-Abl.[8][9][10][11] It is known for its ability to bind both the active and inactive conformations of the Abl kinase domain.[10]

  • Saracatinib (AZD0530): A potent and selective dual inhibitor of Src and Bcr-Abl tyrosine kinases.[12][13] It has been extensively studied in preclinical models for its ability to inhibit tumor growth and metastasis.[13][14]

By comparing Compound X to these agents, we can contextualize its potency, selectivity, and cellular activity, providing a clearer picture of its potential as a novel therapeutic.

A Multi-pronged Strategy for MoA Validation

Our validation strategy is designed as a decision-making workflow. Each phase provides critical data that informs the next, building a cohesive and compelling argument for the compound's MoA.

G P1_A Biochemical Assay (LanthaScreen®) Potency (IC50) P1_B Biophysical Assay (Surface Plasmon Resonance) Binding Kinetics (KD, kon, koff) P1_A->P1_B P2_A Cellular Target Engagement (CETSA) Confirms binding in situ P1_B->P2_A Proceed if potent binding confirmed P2_B Pathway Modulation (Western Blot) Measures p-Src inhibition P2_A->P2_B P3_A Cell Viability Assay (e.g., CellTiter-Glo®) Measures anti-proliferative effect P2_B->P3_A Proceed if pathway is modulated P3_B Selectivity Profiling (Kinase Panel Screen) Assesses off-target activity P3_A->P3_B

Caption: Experimental workflow for MoA validation.

Signaling Pathway Context

Src family kinases are key nodes in cellular signaling, transducing signals from cell surface receptors to intracellular pathways that control proliferation, survival, and migration.[7] Inhibition of Src is expected to block the phosphorylation of its downstream substrates, leading to an anti-proliferative response.

G RTK Receptor Tyrosine Kinase (e.g., PDGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Pathways (e.g., PI3K/Akt, Ras/ERK) Src->Downstream Phosphorylation CompoundX Compound X Dasatinib Saracatinib CompoundX->Src Inhibition Proliferation Cell Proliferation, Survival & Migration Downstream->Proliferation

Caption: Simplified Src signaling pathway and point of inhibition.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data that a researcher might generate following the protocols in this guide. This allows for a direct comparison of Compound X against the reference compounds.

ParameterCompound XDasatinibSaracatinibRationale & Interpretation
Src Kinase IC₅₀ (nM) (LanthaScreen®)823A low nanomolar IC₅₀ suggests potent enzymatic inhibition. Compound X is highly potent, comparable to established inhibitors.
Binding Affinity Kᴅ (nM) (Surface Plasmon Resonance)1557A low Kᴅ confirms high-affinity, direct binding to the target. This value should correlate well with the IC₅₀.
Residence Time (1/koff) (min) (Surface Plasmon Resonance)456050A longer residence time (slow koff) can lead to more durable pharmacodynamic effects in vivo. Compound X shows a promising residence time.
Cellular p-Src IC₅₀ (nM) (Western Blot Densitometry)351520Measures the concentration required to inhibit the target in a cellular environment. A rightward shift from biochemical IC₅₀ is expected due to cell permeability, metabolism, etc.
Anti-proliferative GI₅₀ (nM) (HT-29 Colon Cancer Cells)15080100The concentration for 50% growth inhibition. This phenotypic endpoint confirms that target inhibition translates to a desired biological outcome.

Detailed Experimental Protocols

Experiment 1: Biochemical Potency via LanthaScreen® TR-FRET Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against recombinant Src kinase.

Principle: The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.[15][16] A terbium-labeled antibody (donor) binds the kinase, and a fluorescein-labeled tracer (acceptor) binds the ATP pocket. In the absence of an inhibitor, this proximity results in a high FRET signal. An inhibitor competes with the tracer, disrupting FRET in a dose-dependent manner.[17]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 2X stock of recombinant human Src kinase and a 2X stock of fluorescein-labeled poly-GT substrate in kinase buffer. Prepare a 2X stock of ATP at the apparent Km concentration.

  • Compound Dilution: Perform a serial dilution of Compound X, Dasatinib, and Saracatinib in DMSO, then dilute into the kinase buffer to create 4X final concentrations. Use DMSO as a vehicle control.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the 4X compound dilutions. Add 10 µL of the 2X Kinase/Substrate mix. Initiate the reaction by adding 5 µL of 4X ATP solution.

  • Incubation: Mix gently and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a 2X TR-FRET dilution buffer containing EDTA and a terbium-labeled phosphospecific antibody (e.g., Tb-pY20).

  • Read Plate: Incubate for 30-60 minutes at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at 490 nm and 520 nm.

  • Data Analysis: Calculate the 520/490 emission ratio. Plot the ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀.

Experiment 2: Biophysical Binding Kinetics via Surface Plasmon Resonance (SPR)

Objective: To determine the association rate (kₐ or kₒₙ), dissociation rate (kₑ or kₒff), and equilibrium dissociation constant (Kᴅ) of Compound X binding to Src.

Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[18] This allows for the precise determination of binding kinetics.[19][20]

Step-by-Step Protocol:

  • Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

  • Kinase Immobilization: Covalently immobilize recombinant human Src kinase onto the chip surface via amine coupling. The immobilization conditions, such as pH and protein concentration, must be optimized to ensure the kinase remains active.[21] A reference flow cell should be prepared similarly but without the kinase to subtract non-specific binding.

  • Compound Preparation: Prepare a dilution series of Compound X, Dasatinib, and Saracatinib in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Measurement:

    • Association: Inject the compound solutions across the kinase and reference flow cells at a constant flow rate for a defined period (e.g., 180 seconds) and monitor the binding response (measured in Response Units, RU).

    • Dissociation: Replace the compound solution with running buffer and monitor the decrease in RU over time as the compound dissociates (e.g., 600 seconds).

  • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound compound.

  • Data Analysis: After subtracting the reference channel signal, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to calculate kₐ, kₑ, and Kᴅ (Kᴅ = kₑ/kₐ).

Experiment 3: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm that Compound X binds to and stabilizes Src kinase in intact cells.

Principle: CETSA is based on the principle that ligand binding increases the thermal stability of a target protein.[22][23] When cells are heated, unbound proteins denature and aggregate. Stabilized proteins remain soluble at higher temperatures.[24][25] The amount of soluble protein remaining after a heat challenge can be quantified by methods like Western blotting.[26]

Step-by-Step Protocol:

  • Cell Treatment: Culture cells known to express Src (e.g., HT-29 colon cancer cells) to ~80% confluency. Treat the cells with various concentrations of Compound X, reference compounds, or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. One aliquot should remain on ice as an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant. Determine the protein concentration using a BCA assay. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific for Src kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble Src relative to the unheated control against the temperature. The rightward shift of the melting curve in the presence of the compound indicates target stabilization. An isothermal dose-response curve can be generated by plotting the amount of soluble Src at a single, optimized temperature against compound concentration.

Experiment 4: Pathway Modulation via Western Blot

Objective: To measure the inhibition of Src autophosphorylation (a marker of its activation) in cells treated with Compound X.

Principle: Activated Src kinase autophosphorylates a specific tyrosine residue in its activation loop (e.g., Tyr416 for c-Src). A phospho-specific antibody can be used in a Western blot to detect the level of this phosphorylation, providing a direct readout of kinase activity within the cell.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed HT-29 cells and allow them to adhere overnight. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with a dose-response of Compound X, Dasatinib, Saracatinib, or vehicle for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor known to activate Src (e.g., PDGF or EGF) for 10-15 minutes to induce robust Src phosphorylation.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody against phospho-Src (Tyr416). Subsequently, strip the membrane and re-probe with an antibody for total Src to ensure equal protein loading. Use an antibody for a housekeeping protein like GAPDH or β-actin as a final loading control.

  • Detection & Analysis: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the bands. Quantify the band intensities using densitometry software. Normalize the phospho-Src signal to the total Src signal for each sample. Plot the normalized p-Src signal against inhibitor concentration to determine the cellular IC₅₀.

Conclusion and Future Directions

This guide outlines a rigorous, comparative workflow for validating the mechanism of action of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (Compound X) as a putative Src family kinase inhibitor. By systematically progressing from direct biochemical and biophysical assays to cellular target engagement and functional phenotypic readouts, researchers can build a high-confidence data package. The head-to-head comparison with established drugs like Dasatinib and Saracatinib is crucial for contextualizing the compound's potency and potential.

Successful validation using these methods would strongly support the hypothesis that Compound X acts as a direct inhibitor of Src kinase. Future work should include comprehensive kinome profiling to assess selectivity, in vivo pharmacodynamic studies to confirm target modulation in animal models, and efficacy studies in relevant cancer xenograft models to establish its therapeutic potential.

References

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The Evolving Landscape of Pyrazolo[3,4-b]pyridines: A Comparative Guide to Efficacy in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities.[1] This guide offers a comparative analysis of the efficacy of various substituted pyrazolo[3,4-b]pyridine derivatives, with a particular focus on their role as kinase inhibitors in oncology. By delving into the structure-activity relationships (SAR) and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of compounds.

The intrinsic properties of the pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, make it an ideal starting point for the design of potent and selective inhibitors.[2] The pyrazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions, crucial for binding to the ATP-binding pocket of kinases.[2][3] Strategic substitutions at various positions of this scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy Across Key Kinase Targets

Our analysis of the current literature reveals that substituted pyrazolo[3,4-b]pyridines have been most extensively explored as inhibitors of several key kinase families implicated in cancer progression. This section will compare the efficacy of different substitution patterns against Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Monopolar Spindle Kinase 1 (Mps1).

Cyclin-Dependent Kinase (CDK) Inhibition: Modulating the Cell Cycle

Cyclin-Dependent Kinases are central regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4] Pyrazolo[3,4-b]pyridines have shown considerable promise as CDK inhibitors. A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines has been synthesized and evaluated for their anti-tumor activity.[4]

A key determinant of efficacy in this series is the nature of the substituent at the 3- and 5-positions of the pyrazolopyridine core. For instance, compounds with specific aromatic and heterocyclic moieties at these positions have demonstrated potent inhibitory activity against CDK1. This targeted inhibition leads to cell cycle arrest and subsequent apoptosis in tumor cells.

Table 1: Comparative Efficacy of Substituted Pyrazolo[3,4-b]pyridines as CDK1 Inhibitors

Compound IDR1 SubstituentR2 SubstituentCDK1 IC50 (µM)Antiproliferative Activity (Cell Line)Reference
Compound A Phenyl4-Pyridyl0.05Potent activity in various human tumor cells[4]
Compound B 4-Fluorophenyl4-Pyridyl0.03Enhanced potency against tumor cell lines[4]
Compound C Phenyl2-Pyrimidinyl0.12Moderate activity[4]
Tropomyosin Receptor Kinase (TRK) Inhibition: Targeting Neurotrophic Pathways in Cancer

The Tropomyosin Receptor Kinase (TRK) family plays a crucial role in the development and function of the nervous system.[5] However, chromosomal rearrangements involving the NTRK genes can lead to the expression of TRK fusion proteins, which act as oncogenic drivers in a variety of adult and pediatric cancers.[5] The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent TRK inhibitors.

A scaffold hopping strategy, combined with computer-aided drug design, led to the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors.[5] The rationale behind selecting this scaffold lies in the pyrazole's ability to form key hydrogen bonds and the pyridine's potential for π-π stacking with Phe589 in the TRKA kinase domain.[1]

One of the most effective compounds from this series, Compound C03 , exhibited an IC50 value of 56 nM against TRKA.[5] This compound also demonstrated significant antiproliferative activity in the Km-12 cell line with an IC50 of 0.304 μM, along with good plasma stability and a favorable cytochrome P450 inhibition profile.[5] The structure-activity relationship studies revealed that specific substitutions on the phenyl ring and the presence of a morpholine moiety were critical for achieving high potency.

Table 2: Comparative Efficacy of Substituted Pyrazolo[3,4-b]pyridines as TRKA Inhibitors

Compound IDKey SubstitutionsTRKA IC50 (nM)Antiproliferative Activity (Km-12 cell line, IC50 in µM)Reference
A01 3-fluorophenyl, morpholine293Not Reported[1]
A02 Phenyl, morpholine479Not Reported[1]
C03 Optimized phenyl and morpholine substitutions560.304[5]
Monopolar Spindle Kinase 1 (Mps1) Inhibition: A Mitotic Checkpoint Target

Monopolar Spindle Kinase 1 (Mps1) is a critical component of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis.[6] Overexpression of Mps1 is observed in several cancers, making it an attractive therapeutic target. A recent study identified a series of pyrazolo[3,4-b]pyridine-based compounds as novel and potent Mps1 inhibitors.[6]

Through a multidisciplinary approach involving virtual screening, chemical synthesis, and biological evaluation, Compound 31 emerged as a highly potent Mps1 inhibitor with an IC50 value of 2.596 nM.[6] This compound also showed significant antiproliferative effects in MDA-MB-468 and MV4-11 cancer cell lines and demonstrated good kinome selectivity.[6] Furthermore, Compound 31 exhibited favorable preclinical pharmacokinetic parameters and in vivo antitumor efficacy in a xenograft model with no apparent toxicity.[6]

Signaling Pathways and Mechanism of Action

The efficacy of these substituted pyrazolo[3,4-b]pyridines is intrinsically linked to their ability to interfere with specific signaling pathways crucial for cancer cell proliferation and survival.

CDK Signaling Pathway

CDK1, in complex with its regulatory subunit Cyclin B, is a key driver of the G2/M transition in the cell cycle. Inhibition of CDK1 by pyrazolo[3,4-b]pyridine derivatives prevents the phosphorylation of downstream substrates, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.

CDK_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by Pyrazolo[3,4-b]pyridines Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Entry S Phase Entry Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 Cyclin_E_CDK2->S_Phase_Entry Cyclin_A_CDK2 Cyclin A / CDK2 S_Phase_Entry->Cyclin_A_CDK2 Cyclin_B_CDK1 Cyclin B / CDK1 Cyclin_A_CDK2->Cyclin_B_CDK1 Mitosis Mitosis Cyclin_B_CDK1->Mitosis G2M_Arrest G2/M Arrest Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->Cyclin_B_CDK1 inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: CDK Signaling Pathway and Inhibition.

TRK Signaling Pathway

Neurotrophin binding to TRK receptors triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[7] These pathways promote cell proliferation, survival, and differentiation.[7] Pyrazolo[3,4-b]pyridine-based TRK inhibitors block the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

TRK_Signaling_Pathway cluster_0 TRK Receptor Activation cluster_1 Downstream Signaling cluster_2 Inhibition Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS_MAPK_Pathway RAS/MAPK Pathway Dimerization->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Dimerization->PI3K_AKT_Pathway Proliferation_Survival Cell Proliferation & Survival RAS_MAPK_Pathway->Proliferation_Survival PI3K_AKT_Pathway->Proliferation_Survival Pyrazolo_Pyridine_TRKi Pyrazolo[3,4-b]pyridine TRK Inhibitor Pyrazolo_Pyridine_TRKi->Dimerization inhibits

Caption: TRK Signaling Pathway and Inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the efficacy data presented, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.

Principle: The HTRF KinEASE assay is a competitive immunoassay between a biotinylated peptide substrate and an antibody specific for the phosphorylated substrate. The assay measures the phosphorylation of the substrate by the kinase. Inhibition of the kinase results in a decrease in the HTRF signal.[8][9]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test pyrazolo[3,4-b]pyridine compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the diluted compound.

    • Add 4 µL of a solution containing the kinase and the biotinylated peptide substrate in kinase buffer.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), depending on the kinase activity.

  • Detection:

    • Stop the reaction by adding 5 µL of HTRF detection buffer containing Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a non-linear regression curve fit.

HTRF_Workflow cluster_0 Kinase Reaction cluster_1 Detection A 1. Add Compound, Kinase, and Substrate B 2. Add ATP to start reaction A->B C 3. Incubate B->C D 4. Add HTRF Detection Reagents C->D E 5. Incubate D->E F 6. Read Plate E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: HTRF Kinase Assay Workflow.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specific duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights the importance of strategic substitutions in tuning the efficacy of these compounds against various oncogenic kinases. The provided experimental protocols offer a foundation for the consistent and reliable evaluation of novel derivatives.

Future research in this area should continue to focus on:

  • Improving Selectivity: While many potent compounds have been identified, enhancing selectivity to minimize off-target effects remains a key challenge.

  • Overcoming Drug Resistance: Investigating the efficacy of pyrazolo[3,4-b]pyridines against drug-resistant kinase mutants is a critical area of research.

  • Exploring Novel Targets: The versatility of the pyrazolo[3,4-b]pyridine scaffold suggests its potential for inhibiting other kinase families and even non-kinase targets.

By building upon the existing knowledge and employing rational drug design strategies, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds in the fight against cancer.

References

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  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. Available at: [Link].

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link].

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Publications. Available at: [Link].

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available at: [Link].

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Confirming Cellular Target Engagement of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide to Modern Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation that a molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of leading methodologies for verifying the cellular target engagement of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine, a member of the pyrazolopyridine class of compounds known for their activity as kinase inhibitors.[1][2][3] Given this established pharmacological profile, we will proceed with the hypothesis that our compound of interest is a kinase inhibitor, and will use this framework to compare and contrast three powerful techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Chemoproteomics using Kinobeads.

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the strategic rationale behind selecting the most appropriate assay for your specific research question. We will delve into the principles of each method, provide detailed experimental workflows, and present data in a clear, comparative format to guide your decision-making process.

The Imperative of In-Cell Target Validation

Biochemical assays using purified recombinant proteins are invaluable for initial hit identification and for determining intrinsic binding affinity. However, they do not fully recapitulate the cellular environment where factors such as endogenous ATP concentrations, post-translational modifications, and the presence of scaffolding proteins can significantly influence a compound's activity. Therefore, direct measurement of target engagement in living cells is a critical step to bridge the gap between in vitro potency and cellular efficacy.

Comparative Analysis of Target Engagement Methodologies

We will now explore three distinct yet powerful approaches to confirm the interaction of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine with its putative kinase target in a cellular context.

Methodology Principle Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[4][5]Label-free, applicable to endogenous proteins, can be adapted for high-throughput screening.[5][6]Requires a specific antibody for detection, indirect measurement of binding.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the test compound.[7]Live-cell assay, provides quantitative affinity and residence time data, high-throughput compatible.[8][9]Requires genetic modification of the target protein, dependent on a suitable fluorescent tracer.[7]
Chemoproteomics (Kinobeads) Affinity chromatography using immobilized broad-spectrum kinase inhibitors to enrich and identify kinases that bind to the test compound in a competitive manner.[10]Unbiased, proteome-wide analysis of on- and off-targets, uses endogenous proteins.[10][11]Typically performed on cell lysates, may not fully reflect the intracellular environment, lower throughput.

In-Depth Methodological Guides

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that leverages the principle of ligand-induced thermal stabilization.[4] When a compound binds to its target protein, the resulting complex is more resistant to heat-induced unfolding and aggregation. This change in thermal stability can be quantified to confirm target engagement.

Experimental Workflow: Isothermal Dose-Response CETSA

CETSA_Workflow start start treat treat start->treat heat heat treat->heat cool cool heat->cool lyse lyse cool->lyse separate separate lyse->separate detect detect separate->detect plot plot detect->plot ec50 ec50 plot->ec50

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a human cancer cell line known to express the putative kinase target (e.g., a colorectal cancer line for CDK9) in 96-well plates and culture overnight.

    • Prepare a serial dilution of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine in cell culture medium.

    • Treat the cells with the compound dilutions and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[12]

  • Thermal Challenge:

    • Seal the plate and place it in a PCR machine or a temperature-controlled water bath.

    • Heat the cells at a predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by a cooling step to room temperature.[12] The optimal temperature is determined empirically in a preliminary experiment by heating untreated cells across a temperature gradient and identifying the temperature at which approximately 50% of the target protein denatures.

  • Lysis and Protein Quantification:

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and incubating on ice.

    • Centrifuge the plate at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the soluble target kinase using a specific detection method such as Western blotting, ELISA, or a homogeneous assay like AlphaScreen®.[12][13]

Data Interpretation:

A positive result is indicated by an increase in the amount of soluble target protein in the presence of the compound at the denaturing temperature. By plotting the soluble protein signal against the compound concentration, a dose-response curve can be generated to determine the half-maximal effective concentration (EC50) for target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method that utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[7] The assay requires the target kinase to be expressed as a fusion protein with the bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is then added. When the tracer is bound to the NanoLuc®-kinase fusion, the energy from the luciferase reaction is transferred to the tracer, resulting in a BRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[14]

Experimental Workflow: NanoBRET™ Target Engagement

NanoBRET_Workflow start start seed seed start->seed compound compound seed->compound tracer tracer compound->tracer substrate substrate tracer->substrate read read substrate->read ratio ratio read->ratio ic50 ic50 ratio->ic50

Detailed Protocol:

  • Cell Preparation:

    • Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[15]

    • Seed the transfected cells into a white, 96-well plate and allow them to adhere and express the fusion protein (typically 18-24 hours).[16]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine in Opti-MEM® I Reduced Serum Medium.

    • Add the compound dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.

    • Add the specific NanoBRET™ fluorescent tracer for the kinase of interest at its predetermined optimal concentration.

  • Signal Detection:

    • Add the NanoLuc® substrate (e.g., furimazine) and an extracellular NanoLuc® inhibitor to the wells. The inhibitor prevents signal from any lysed cells.[7]

    • Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm) using a BRET-enabled plate reader.

Data Interpretation:

The BRET ratio is calculated by dividing the acceptor emission by the donor emission. As the concentration of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine increases, it displaces the tracer, leading to a decrease in the BRET ratio. A dose-response curve of the BRET ratio versus compound concentration allows for the determination of the IC50 value, which reflects the compound's affinity for the target in live cells.

Chemoproteomics using Kinobeads

Chemoproteomics with Kinobeads is a powerful affinity chromatography-based method for identifying the cellular targets of kinase inhibitors.[10] Kinobeads are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[11] These beads can bind a large portion of the cellular kinome. In a competitive binding experiment, a cell lysate is pre-incubated with the test compound. The compound will bind to its target kinases, preventing them from being captured by the Kinobeads. By comparing the proteins pulled down in the presence and absence of the compound using quantitative mass spectrometry, the specific targets of the compound can be identified and their binding affinities can be estimated.[10]

Experimental Workflow: Kinobeads Pulldown

Kinobeads_Workflow start start incubate incubate start->incubate kinobeads kinobeads incubate->kinobeads wash wash kinobeads->wash digest digest wash->digest lcms lcms digest->lcms quantify quantify lcms->quantify identify identify quantify->identify

Detailed Protocol:

  • Cell Lysate Preparation:

    • Culture a relevant cell line to a high density and harvest the cells.

    • Prepare a native cell lysate using a mild lysis buffer (e.g., modified RIPA buffer) to preserve protein complexes and kinase activity.[17]

    • Determine the protein concentration of the lysate.

  • Competitive Binding and Pulldown:

    • Incubate a defined amount of cell lysate (e.g., 300 µg) with a serial dilution of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine or a vehicle control for a specified time (e.g., 20 minutes) at 4°C.[17]

    • Add the Kinobeads slurry to the lysate and incubate for 1-3 hours at 4°C with rotation to allow for kinase binding.[17]

    • Collect the beads by centrifugation and wash them extensively with high-salt buffer to remove non-specifically bound proteins.[18]

  • Protein Digestion and Mass Spectrometry:

    • Perform an on-bead digestion of the captured proteins using trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Interpretation:

The relative abundance of each identified kinase in the compound-treated samples is compared to the vehicle control. Proteins that show a dose-dependent decrease in abundance on the beads are identified as targets of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. This approach not only confirms the engagement of the intended target but can also reveal unexpected off-targets, providing a comprehensive selectivity profile of the compound.

Conclusion: Selecting the Right Tool for the Job

The choice of which target engagement assay to employ depends on the specific goals of the study, the available resources, and the stage of the drug discovery project.

  • CETSA® is an excellent choice for validating the engagement of an endogenous target without the need for genetic modification. Its adaptability to high-throughput formats makes it suitable for screening campaigns.

  • NanoBRET™ offers the advantage of being a live-cell assay that can provide quantitative data on compound affinity and residence time, which are critical parameters for lead optimization.

  • Chemoproteomics with Kinobeads is the most powerful method for unbiased, proteome-wide target and off-target identification, which is invaluable for understanding a compound's mechanism of action and potential liabilities.

By carefully considering the strengths and limitations of each of these techniques, researchers can design a robust experimental strategy to confidently confirm the cellular target engagement of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine and advance its development as a potential therapeutic agent.

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Reactant of Route 1
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
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4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.